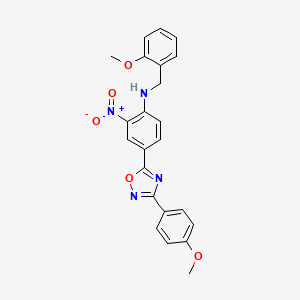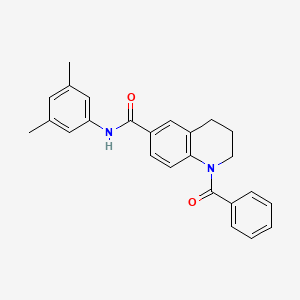
2-(N-cyclohexylbenzenesulfonamido)-N-(1-phenylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-cyclohexylbenzenesulfonamido)-N-(1-phenylethyl)acetamide, also known as N-(1-phenylethyl)-2-(cyclohexylsulfamoyl)acetamide (PESCA), is a novel compound that has gained attention in scientific research due to its potential therapeutic properties. PESCA is a sulfonamide derivative that has been synthesized using a simple and efficient method.
Applications De Recherche Scientifique
PESCA has been studied for its potential therapeutic properties in various scientific research fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, PESCA has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Inflammation research has shown that PESCA can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, PESCA has been shown to protect neurons from oxidative stress and improve cognitive function.
Mécanisme D'action
The mechanism of action of PESCA is not fully understood, but it is believed to involve the inhibition of specific enzymes and pathways. PESCA has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. PESCA also inhibits the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and cancer growth.
Biochemical and Physiological Effects
PESCA has been shown to have various biochemical and physiological effects in scientific research studies. In cancer research, PESCA has been shown to induce cell cycle arrest and apoptosis in cancer cells. Inflammation research has shown that PESCA can reduce the production of pro-inflammatory cytokines and inhibit the NF-κB pathway. Neurodegenerative disease research has shown that PESCA can protect neurons from oxidative stress and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
PESCA has several advantages for lab experiments, including its high purity, stability, and low toxicity. PESCA is also easy to synthesize using a simple and efficient method. However, one limitation of PESCA is its limited solubility in water, which may affect its bioavailability and efficacy in certain experimental settings.
Orientations Futures
For PESCA research include investigating its potential as a chemotherapeutic agent, its ability to treat chronic inflammatory diseases, and its ability to protect against neurodegeneration.
Méthodes De Synthèse
The synthesis of PESCA involves the reaction of 2-(N-cyclohexylbenzenesulfonamido)-N-(1-phenylethyl)acetamidecyclohexylbenzenesulfonamide with 2-(N-cyclohexylbenzenesulfonamido)-N-(1-phenylethyl)acetamide(1-phenylethyl)acetamide. The reaction is carried out in the presence of a base, such as potassium carbonate, in a solvent, such as dimethylformamide, at elevated temperatures. The reaction yields PESCA as a white solid with a high purity of over 95%.
Propriétés
IUPAC Name |
1-benzoyl-N-(3,5-dimethylphenyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2/c1-17-13-18(2)15-22(14-17)26-24(28)21-10-11-23-20(16-21)9-6-12-27(23)25(29)19-7-4-3-5-8-19/h3-5,7-8,10-11,13-16H,6,9,12H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHWWBNJMLFFFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzoyl-N-(3,5-dimethylphenyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

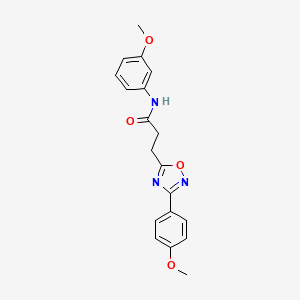
![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7714985.png)
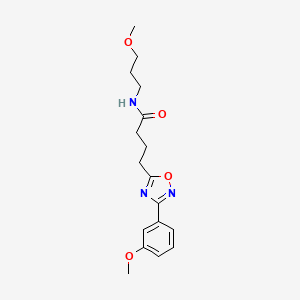
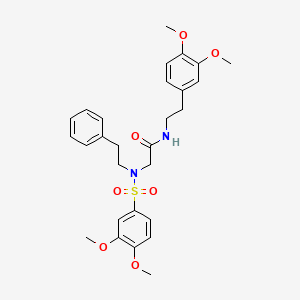

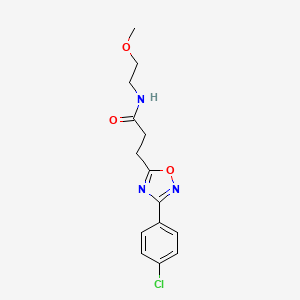
![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B7715009.png)
![N-(3-acetylphenyl)-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide](/img/structure/B7715016.png)
![4-[1-(naphthalene-2-sulfonyl)piperidine-4-carbonyl]morpholine](/img/structure/B7715031.png)

